molecular formula C11H20ClNO2 B6205113 rac-ethyl (1R,5S,6S)-3-azabicyclo[3.2.2]nonane-6-carboxylate hydrochloride CAS No. 2694057-63-9

rac-ethyl (1R,5S,6S)-3-azabicyclo[3.2.2]nonane-6-carboxylate hydrochloride

Cat. No. B6205113
CAS RN: 2694057-63-9
M. Wt: 233.7
InChI Key:
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Description

Rac-ethyl (1R,5S,6S)-3-azabicyclo[3.2.2]nonane-6-carboxylate hydrochloride, also known as rac-ethyl-6-carboxylate, is a chiral cyclic organic compound with a chemical formula of C9H17NO3·HCl. It is an asymmetric compound that contains both an enantiomer and a racemic mixture of molecules. Rac-ethyl-6-carboxylate is a white crystalline solid that is soluble in water and ethanol. It is used in a variety of scientific and industrial applications, and is a key component in many chemical reactions.

Scientific Research Applications

Rac-ethyl-6-carboxylate hydrochloride has a variety of scientific research applications. It is used as a chiral auxiliary in asymmetric synthesis, as well as a catalyst in a range of chemical reactions. It is also used as a reagent in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleic acids. Rac-ethyl-6-carboxylate hydrochloride has also been used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of rac-ethyl (1R,5S,6S)-3-azabicyclo[3.2.2]nonane-6-carboxylate hydrochloridecarboxylate hydrochloride is not yet fully understood. It is believed that the compound binds to enzymes and other proteins in the body, altering their activity and ultimately affecting the biochemical and physiological processes in the body. It is also believed that the compound may interact with other molecules in the body, such as hormones and neurotransmitters, to produce its effects.
Biochemical and Physiological Effects
Rac-ethyl-6-carboxylate hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol. It has also been found to reduce inflammation and pain, and to have antioxidant and antifungal properties. In addition, it has been found to have an effect on the central nervous system, including the production of serotonin and dopamine.

Advantages and Limitations for Lab Experiments

Rac-ethyl-6-carboxylate hydrochloride has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound to obtain and use in experiments. Additionally, it is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, it is also a relatively toxic compound, and should be handled with care. In addition, it can be difficult to obtain a pure sample of the compound, as it is often contaminated with other compounds.

Future Directions

There are a number of potential future directions for research involving rac-ethyl (1R,5S,6S)-3-azabicyclo[3.2.2]nonane-6-carboxylate hydrochloridecarboxylate hydrochloride. One potential direction is to further investigate the biochemical and physiological effects of the compound, in order to better understand how it affects the body. Additionally, further research could be done to investigate the potential therapeutic applications of the compound, such as its use as an anti-inflammatory agent or an antioxidant. Finally, further research could be done to investigate the potential uses of the compound in industrial applications, such as its use as a catalyst in chemical reactions.

Synthesis Methods

Rac-ethyl-6-carboxylate hydrochloride can be synthesized through a number of different methods. One method involves the reaction of ethyl bromide and 2-chloro-1-methylpyrrolidine. The reaction takes place in the presence of a base, such as potassium carbonate, and produces rac-ethyl (1R,5S,6S)-3-azabicyclo[3.2.2]nonane-6-carboxylate hydrochloridecarboxylate hydrochloride as the product. Another method involves the reaction of ethyl bromide and 2-aminopyridine in the presence of a base, such as potassium carbonate, and produces rac-ethyl (1R,5S,6S)-3-azabicyclo[3.2.2]nonane-6-carboxylate hydrochloridecarboxylate hydrochloride as the product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-ethyl (1R,5S,6S)-3-azabicyclo[3.2.2]nonane-6-carboxylate hydrochloride involves the following steps:", "Starting Materials": [ "Ethyl acetoacetate", "Sodium ethoxide", "1,5-cyclooctadiene", "Chloroacetyl chloride", "Sodium borohydride", "Hydrochloric acid", "3-azabicyclo[3.2.2]nonane" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with sodium ethoxide to form the sodium salt of ethyl acetoacetate.", "Step 2: The sodium salt of ethyl acetoacetate is reacted with 1,5-cyclooctadiene to form a cycloadduct.", "Step 3: The cycloadduct is reacted with chloroacetyl chloride to form a chloroacetyl derivative.", "Step 4: The chloroacetyl derivative is reduced with sodium borohydride to form a hydroxy derivative.", "Step 5: The hydroxy derivative is reacted with hydrochloric acid to form the hydrochloride salt of the desired compound, rac-ethyl (1R,5S,6S)-3-azabicyclo[3.2.2]nonane-6-carboxylate hydrochloride." ] }

CAS RN

2694057-63-9

Molecular Formula

C11H20ClNO2

Molecular Weight

233.7

Purity

95

Origin of Product

United States

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